![molecular formula C19H15ClN2O3S B2994181 7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 902939-02-0](/img/structure/B2994181.png)
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as CDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDP is a member of the chromenopyrimidine family and is known for its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Antitumor Activity
- The compound shows potential as an antitumor agent. For instance, a study by Grivsky et al. (1980) described the synthesis of a related compound, BW301U, which is a lipid-soluble inhibitor of mammalian dihydrofolate reductase and demonstrated significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Molecular Modeling and Drug Development
- The structural and electronic properties of similar compounds have been studied for their potential as leads in the development of new anticancer drugs. For example, Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, indicating their potential as DNA intercalators (Santana et al., 2020).
Nonlinear Optical (NLO) Properties
- The NLO properties of thiopyrimidine derivatives have been investigated, highlighting their potential applications in optoelectronics. A study by Hussain et al. (2020) explored the NLO characteristics of such compounds, suggesting their suitability for high-tech applications (Hussain et al., 2020).
Antimicrobial and Biological Evaluation
- Some pyrimidine derivatives have shown promising antimicrobial activity. For instance, Sayed et al. (2006) synthesized various pyrimidine derivatives and evaluated their antimicrobial potential, revealing some compounds with significant activity (Sayed et al., 2006).
Synthesis and Chemical Studies
- The synthesis and chemical behavior of pyrimidine-thiones, including those with nucleophilic reagent, have been studied. Taslimi et al. (2018) investigated the synthesis and biological activities of these compounds, revealing their potential in various applications (Taslimi et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of pyridopyrimidine derivatives, which include 7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, are often enzymes such as dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These enzymes play crucial roles in various cellular processes, including cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
The compound inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides. This disruption affects the synthesis of RNA and DNA, leading to the cessation of cell growth and division . The compound’s interaction with other targets, such as tyrosine-protein kinase transforming protein Abl and MAP kinases, may also affect various signal transduction pathways.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division due to the disruption of RNA and DNA synthesis . This effect can lead to the death of cancer cells , making the compound a potential candidate for anticancer therapy.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants . The compound’s efficacy may also be influenced by the physiological environment, such as the pH and the presence of other metabolites.
Propiedades
IUPAC Name |
7-chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-23-12-4-5-13(16(9-12)24-2)17-21-18-14(19(26)22-17)8-10-7-11(20)3-6-15(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQEHUCYIHDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

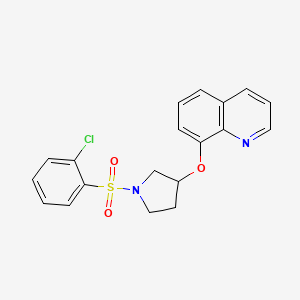
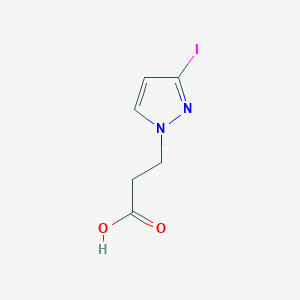
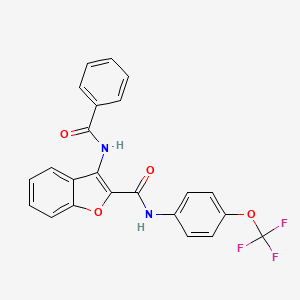
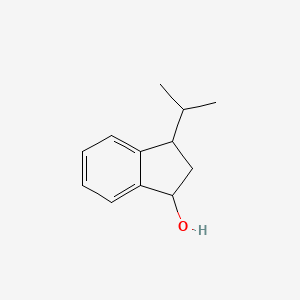
![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)
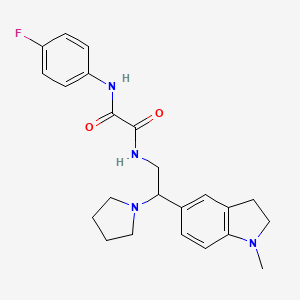

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
![N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2994112.png)
![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
